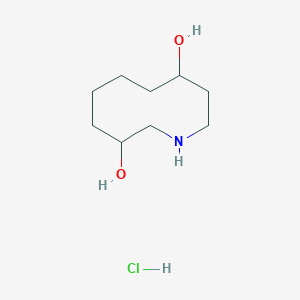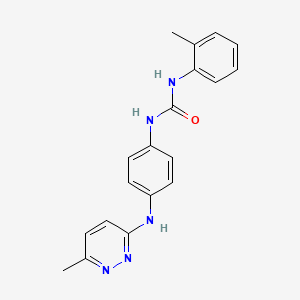![molecular formula C18H17NO4S B2745504 4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl cyclopropanecarboxylate CAS No. 320424-05-3](/img/structure/B2745504.png)
4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl cyclopropanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl cyclopropanecarboxylate, also known as 4-MPSNC, is a synthetic compound that has been used in scientific and medical research. It is a cyclopropane-based compound that has been used in a variety of applications, including biological, pharmaceutical, and medical research. In
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- (Roose, Anteunis, & Tavernier, 2010): Discussed the synthesis of related compounds like α-cyano-4-nitrostyrene-β-yl phenyl sulfide and their chemical properties, such as being carbon acids with intense blue color in solution.
- (Dudová, Částek, Macháček, & Šimůnek, 2002): Explored the preparation of substituted methyl o-nitrophenyl sulfides, highlighting the methodologies in synthesizing similar nitrobenzyl compounds.
Applications in Polymer Science
- (Tapaswi, Choi, Jeong, Ando, & Ha, 2015): Investigated the use of related compounds in the synthesis of transparent polyimides with high refractive indices, small birefringence, and good thermomechanical stabilities, suggesting potential applications in materials science.
Pharmaceutical Research
- (Torosyan, Nuriakhmetova, Gimalova, & Miftakhov, 2020): Studied reactions of 4-nitrobenzyl derivatives in the context of synthesizing modified carbapenems, indicating potential applications in drug development.
Photochemical Studies
- (Chignell, Kalyanaraman, Mason, & Sik, 1980): Conducted photochemical studies on related compounds, providing insights into their behavior under UV irradiation, which could be relevant in understanding the photostability of similar molecules.
Advanced Organic Chemistry
- (Bujok & Mąkosza, 2019): Focused on the synthesis of nitrobenzyl derivatives, demonstrating advanced techniques in organic synthesis that could be applicable to the manipulation of similar compounds.
Propriétés
IUPAC Name |
[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]methyl cyclopropanecarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S/c1-12-2-7-15(8-3-12)24-17-9-4-13(10-16(17)19(21)22)11-23-18(20)14-5-6-14/h2-4,7-10,14H,5-6,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZCNKXPIZXZCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)COC(=O)C3CC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl cyclopropanecarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

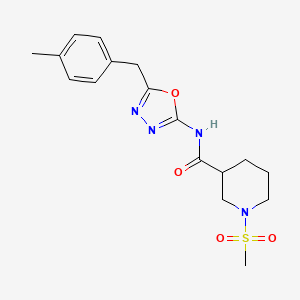
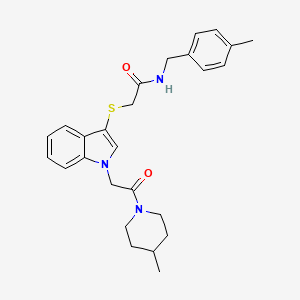
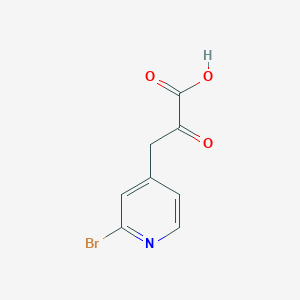

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-benzoylbenzamide](/img/structure/B2745428.png)

![7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylpurine-2,6-dione](/img/no-structure.png)
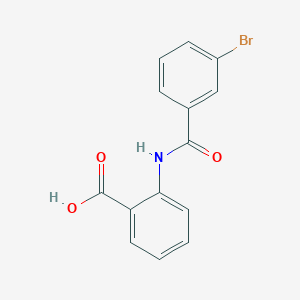
![3-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine](/img/structure/B2745432.png)
![4-Acetyl-2-isopropyl-5-methylphenyl (5-chloro-2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)carbamate](/img/structure/B2745433.png)
